Pyridazine, hexahydro-1,2-diphenyl-
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Overview
Description
Pyridazine, hexahydro-1,2-diphenyl-: is a heterocyclic organic compound that contains a six-membered ring with two adjacent nitrogen atoms This compound is a derivative of pyridazine, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Inverse Electron Demand Diels-Alder Reaction: This method involves the reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol.
Copper-Promoted Cyclization: A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones enables the efficient synthesis of 1,6-dihydropyridazines, which can be converted to pyridazines in the presence of sodium hydroxide.
Aza-Diels-Alder Reaction: This reaction involves 1,2,3-triazines with 1-propynylamines, offering a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.
Industrial Production Methods: Industrial production of pyridazine derivatives often involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. This method is scalable and provides high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Pyridazine derivatives can undergo substitution reactions with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are frequently employed in substitution reactions.
Major Products:
Oxidation: Pyridazinones
Reduction: Hexahydropyridazines
Substitution: Functionalized pyridazines with various substituents
Scientific Research Applications
Chemistry: Pyridazine derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the preparation of various heterocyclic compounds .
Biology: Pyridazine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are studied for their potential use in developing new therapeutic agents .
Medicine: Several pyridazine-based drugs have been developed for the treatment of cardiovascular diseases, neurological disorders, and cancer. These compounds are known for their high efficacy and low toxicity .
Industry: Pyridazine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also employed in the development of materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of pyridazine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some pyridazine derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . This results in various physiological effects, including vasodilation and anti-inflammatory responses .
Comparison with Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3 in the ring.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 in the ring.
Uniqueness: Pyridazine derivatives are unique due to their ability to form stable complexes with various biological targets. Their dual hydrogen-bonding capacity and high dipole moment make them attractive candidates for drug design . Additionally, pyridazine derivatives exhibit a broad spectrum of biological activities, making them versatile compounds in medicinal chemistry .
Properties
CAS No. |
63378-87-0 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,2-diphenyldiazinane |
InChI |
InChI=1S/C16H18N2/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
HFQYCSWEJCESJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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